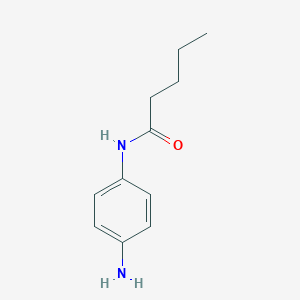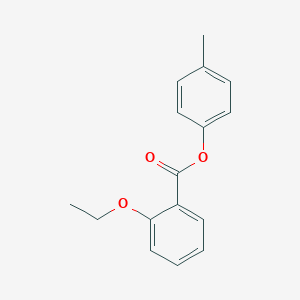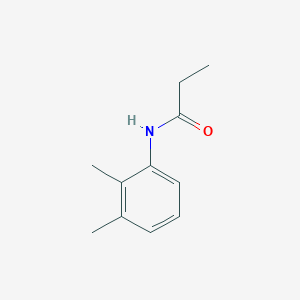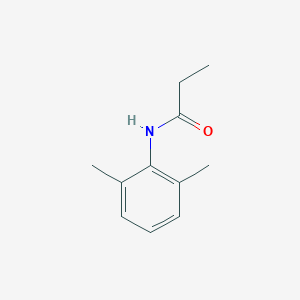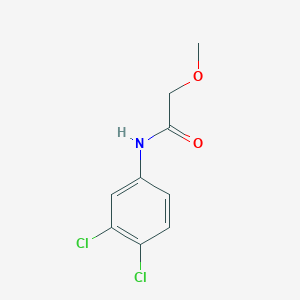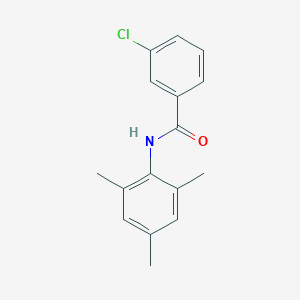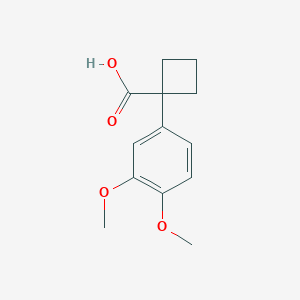
1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid, also known as DPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DPCA is a cyclobutane derivative that has been shown to exhibit a range of biochemical and physiological effects, making it an attractive candidate for further research.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis : The crystal structure of a related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutanecarboxylate, was analyzed, providing insights into molecular and crystal structures, which could be relevant for material science and crystallography (Shabir et al., 2020).
Solid-State Photodimerization : Research on 3,4-dichlorocinnamic acid, which is structurally similar, indicated that solid-state photodimerization in the presence of hydrocarbons could be influenced by the type of hydrocarbon used. This has implications for chemical synthesis and material science (Nakanishi et al., 1979).
Potential Therapeutic Applications : A derivative of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid was synthesized as a potential agent for boron neutron capture therapy, indicating its potential use in medical applications (Kabalka et al., 2002).
Fungicidal and Insecticidal Activities : Novel derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid showed fungicidal and insecticidal activities, suggesting potential agricultural applications (Liu et al., 2004).
Synthesis of Trifluoromethyl-Substituted Analogs : Trifluoromethyl-substituted analogs of 1-amino-cyclobutane-1-carboxylic acid were synthesized, indicating potential applications in organic synthesis (Radchenko et al., 2009).
Antioxidant Activities : A study explored the synthesis of phenol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione and their antioxidant activities, suggesting potential in pharmacological research (Artunç et al., 2020).
Synthesis of Isoquinoline Derivatives : The use of 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine in synthesizing novel isoquinoline derivatives indicates its role in medicinal chemistry (Aghekyan et al., 2009).
Carbonic Anhydrase Isoenzymes Inhibitory Effects : The rearrangement of related compounds led to the discovery of inhibitors for carbonic anhydrase isoenzymes, which are significant in medical and biochemical research (Artunç et al., 2016).
Natural Product Isolation : Research on Zingiber cassumunar rhizomes led to the isolation of phenylbutenoid monomers, including derivatives similar to 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid, which are important in natural product chemistry (Jitoe et al., 1993).
Kinetics of Oxidation : A study on the kinetics of oxidation of 1-(3,4-Dimethoxyphenyl)ethanol by chlorine dioxide, a structurally related compound, provides insights into chemical reactions and environmental chemistry (Nie et al., 2014).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-10-5-4-9(8-11(10)17-2)13(12(14)15)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZBWKSCHXEQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233385 | |
| Record name | 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147406-22-2 | |
| Record name | 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147406-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



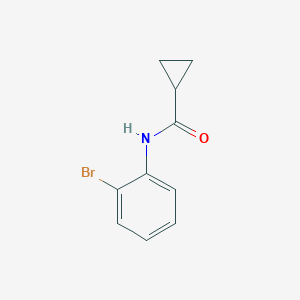
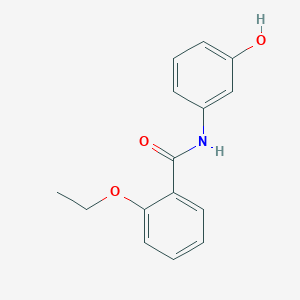
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)
